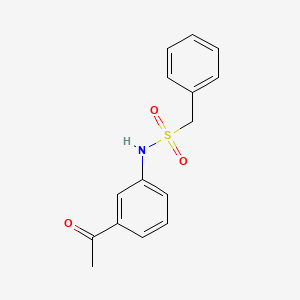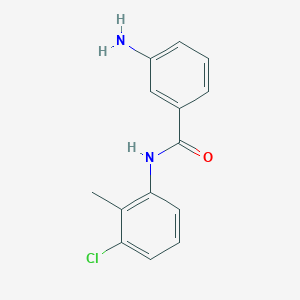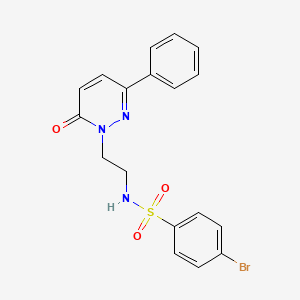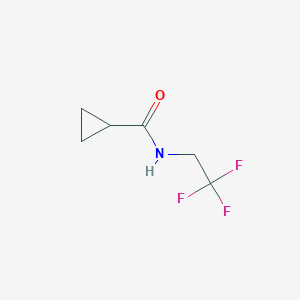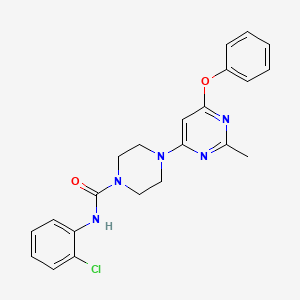
N-(2-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide, also known as CM-156, is a synthetic compound that has been studied for its potential use in various scientific research applications.
Applications De Recherche Scientifique
Alternative Synthesis Methods
- Synthesis of Related Compounds : An alternative synthesis method for a compound similar to the target molecule, involving coupling reactions, was developed by Shahinshavali et al. (2021) (Shahinshavali et al., 2021).
Molecular Interaction Studies
- Molecular Interaction Analysis : Shim et al. (2002) studied the molecular interaction of a structurally similar compound with cannabinoid receptors, using molecular modeling and conformational analysis (Shim et al., 2002).
Biological Activity Screening
- Evaluation of Biological Activities : The biological activities of related piperazine derivatives against bacteria and fungi were assessed by Guna et al. (2009) (Guna et al., 2009).
Development of Pharmaceutical Processes
- Pharmaceutical Process Development : Cann et al. (2012) developed a process for synthesizing a compound with a similar structure, focusing on efficiency and scalability (Cann et al., 2012).
Herbicidal Applications
- Herbicidal Potency Exploration : Research by Jojima and Tamura (1966) explored the herbicidal activities of phenoxypyrimidines, closely related to the target compound (Jojima & Tamura, 1966).
Anti-Inflammatory and Analgesic Agent Development
- Development of Anti-Inflammatory Agents : Abu‐Hashem et al. (2020) synthesized novel compounds similar to the target molecule, assessing their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Rho Kinase Inhibitor Synthesis
- Rho Kinase Inhibitor Synthesis : Wei et al. (2016) established a synthetic process for a Rho kinase inhibitor, related to the target compound, for treating central nervous system disorders (Wei et al., 2016).
Antimicrobial Activity Screening
- Screening for Antimicrobial Activity : Patil et al. (2021) synthesized piperazine derivatives, including those structurally related to the target compound, and evaluated their antimicrobial activities (Patil et al., 2021).
Estrogen Receptor Binding Affinity Studies
- Estrogen Receptor Binding Studies : Parveen et al. (2017) synthesized compounds with a structure similar to the target molecule, evaluating their binding affinity to estrogen receptors (Parveen et al., 2017).
Inhibitor Discovery for Soluble Epoxide Hydrolase
- Discovery of Soluble Epoxide Hydrolase Inhibitors : Thalji et al. (2013) identified piperidine-4-carboxamide inhibitors, structurally related to the target compound, for soluble epoxide hydrolase (Thalji et al., 2013).
X-Ray Structure Characterization
- Structural Characterization : Lv et al. (2013) synthesized and characterized novel pyrazole carboxamide derivatives containing a piperazine moiety, related to the target compound, using X-ray crystallography (Lv et al., 2013).
Anticonvulsant Property Studies
- Evaluation of Anticonvulsant Properties : Obniska et al. (2010) synthesized and evaluated new Mannich bases derived from pyrrolidine diones for their anticonvulsant activities, showing structural similarities to the target compound (Obniska et al., 2010).
Metabolism Studies
- Metabolism Analysis of Similar Compounds : Zhang et al. (2000) studied the metabolism of a dopamine antagonist with a structure similar to the target molecule in rats, monkeys, and humans (Zhang et al., 2000).
Synthesis of Piperazine Analogues
- Synthesis of Piperazine Analogues : Raviña et al. (2000) synthesized novel butyrophenones with piperazine moieties, which share structural similarities with the target compound (Raviña et al., 2000).
Behavioral Effects in Rats
- Behavioral Effects Studies : Serafine et al. (2015) investigated the behavioral effects of a serotonin receptor agonist in rats, related to the target compound's structure (Serafine et al., 2015).
Dopamine Receptor Ligand Studies
- Dopamine Receptor Ligand Research : Leopoldo et al. (2002) modified a potent dopamine D(4) receptor ligand to identify structural features leading to D(3) receptor affinity, similar to the target compound (Leopoldo et al., 2002).
Antiplatelet Aggregation Activity
- Antiplatelet Aggregation Activity Research : Youssef et al. (2011) designed and synthesized carbamoylpiperidine analogues, testing their antiplatelet aggregation activity (Youssef et al., 2011).
Synthesis of CB2 Cannabinoid Ligands
- CB2 Cannabinoid Ligand Synthesis : Murineddu et al. (2006) synthesized new analogues of CB(2) ligands, evaluating their cannabinoid receptor affinity (Murineddu et al., 2006).
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-16-24-20(15-21(25-16)30-17-7-3-2-4-8-17)27-11-13-28(14-12-27)22(29)26-19-10-6-5-9-18(19)23/h2-10,15H,11-14H2,1H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKWFKKZFCUKJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-((2-chlorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2408669.png)
![Ethyl 6-{[(2-pyridinylmethyl)amino]carbonyl}-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2408673.png)
![N-(2,3-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2408674.png)


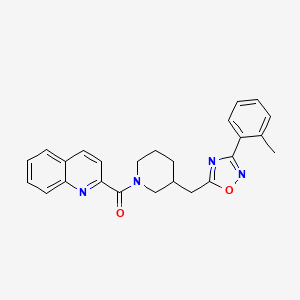
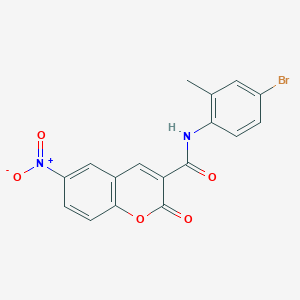
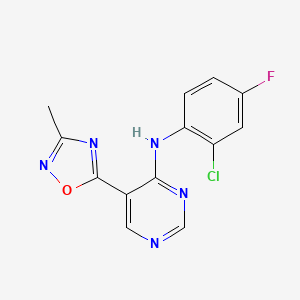
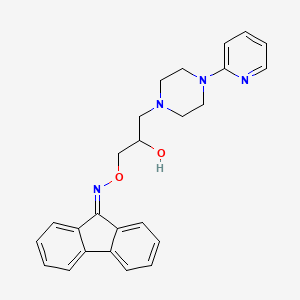
![N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2408684.png)
